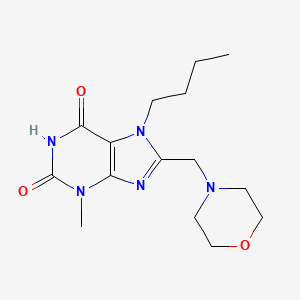![molecular formula C19H15N3S B5313714 2-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzonitrile](/img/structure/B5313714.png)
2-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzonitrile, commonly known as MPTP, is a chemical compound that has been widely studied for its potential use in scientific research. MPTP is a potent inhibitor of mitochondrial complex I, which has led to its use in studying Parkinson's disease and other neurological disorders.
Applications De Recherche Scientifique
MPTP has been widely used in scientific research for its ability to induce Parkinson's disease-like symptoms in animal models. MPTP is metabolized into MPP+ (1-methyl-4-phenylpyridinium), which selectively damages dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels and subsequent Parkinson's disease-like symptoms. MPTP has also been used in studying other neurological disorders such as Huntington's disease and Alzheimer's disease.
Mécanisme D'action
MPTP inhibits mitochondrial complex I, which is involved in the electron transport chain and oxidative phosphorylation. This inhibition leads to a decrease in ATP production and an increase in reactive oxygen species, ultimately leading to cell death. MPTP is metabolized into MPP+, which is a potent neurotoxin that selectively damages dopaminergic neurons in the substantia nigra.
Biochemical and Physiological Effects:
MPTP-induced Parkinson's disease-like symptoms in animal models include tremors, rigidity, and bradykinesia. MPTP has also been shown to induce oxidative stress and inflammation in the brain, leading to neuronal damage and death. Additionally, MPTP has been shown to affect other systems in the body, such as the immune system and the cardiovascular system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MPTP in lab experiments is its ability to induce Parkinson's disease-like symptoms in animal models, providing a useful tool for studying the disease. MPTP is also relatively easy to synthesize and has a long shelf life. However, MPTP has limitations in that it only induces a subset of Parkinson's disease-like symptoms and does not fully replicate the complexity of the disease in humans.
Orientations Futures
For MPTP research include developing new animal models that more closely mimic the complexity of Parkinson's disease in humans. Additionally, researchers are investigating the potential use of MPTP in studying other neurological disorders and developing new treatments for these diseases. Finally, there is ongoing research into the mechanisms of MPTP-induced neuronal damage and ways to mitigate these effects.
Méthodes De Synthèse
MPTP can be synthesized through a multistep process involving the reaction of 4-methyl-2,6-dimethylpyrimidine with phenylmagnesium bromide, followed by the addition of thiomethyl chloride and benzonitrile. The final product is then purified through recrystallization to obtain a white crystalline powder.
Propriétés
IUPAC Name |
2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanylmethyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3S/c1-14-11-18(15-7-3-2-4-8-15)22-19(21-14)23-13-17-10-6-5-9-16(17)12-20/h2-11H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYOABVFHYRKQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC=CC=C2C#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[(5-methyl-1H-pyrazol-3-yl)methyl]acetamide](/img/structure/B5313633.png)

![2'-butyl-1-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1H,1'H-2,4'-biimidazole](/img/structure/B5313649.png)
![4-(hydroxymethyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-4-azepanol](/img/structure/B5313652.png)
![2-[4-(3-methoxyphenyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5313658.png)
![2-{[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-3,4-dihydro-2-quinazolinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5313663.png)
![3-(2-chloro-3-quinolinyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5313684.png)
![1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-4-(4-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5313691.png)
![5-chloro-6-{2-[5-(4-chloro-2,5-dimethoxyphenyl)-2-furyl]vinyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5313696.png)
![3-{[2-(3-methylphenoxy)propanoyl]amino}benzoic acid](/img/structure/B5313722.png)


![4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-7-(2-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5313752.png)
